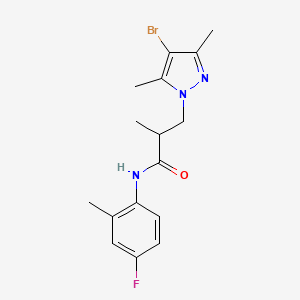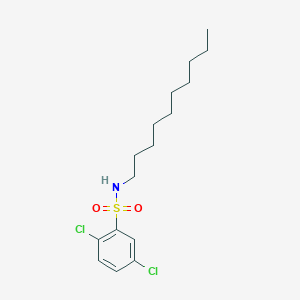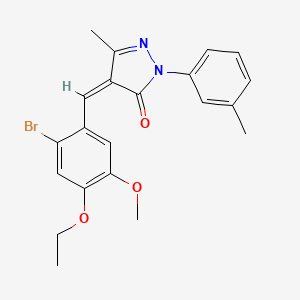![molecular formula C23H16ClF2N7S B10954322 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954322.png)
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure This compound features multiple functional groups, including a pyrazole ring, a difluoromethyl group, and a thia-pentazatetracyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the construction of the thia-pentazatetracyclo ring system. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazole ring and other functional groups may allow for oxidation reactions, potentially leading to the formation of new compounds with different properties.
Reduction: Reduction reactions could modify the functional groups, such as reducing the difluoromethyl group to a methyl group.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups, leading to derivatives with different chemical and physical properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of halogenated or alkylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be investigated for its potential biological activity. The presence of multiple functional groups suggests that it might interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure might allow it to act as a drug candidate for various diseases, depending on its ability to interact with specific molecular targets.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it might interact with the receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives, difluoromethyl-containing compounds, and thia-pentazatetracyclo ring systems. These compounds would share some structural features with 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene but might differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems
Properties
Molecular Formula |
C23H16ClF2N7S |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C23H16ClF2N7S/c1-11-18(24)12(2)32(30-11)9-16-29-22-20-19(27-10-33(22)31-16)17-14(13-6-4-3-5-7-13)8-15(21(25)26)28-23(17)34-20/h3-8,10,21H,9H2,1-2H3 |
InChI Key |
JYKIKECKJOWQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954247.png)

![N-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954273.png)
![4-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954277.png)
![N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10954281.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B10954292.png)
![N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10954293.png)
![4-[(2-bromo-5-hydroxyphenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10954294.png)
![5-(furan-2-yl)-N-(1-methylpiperidin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954296.png)
![3,5-bis(difluoromethyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10954308.png)

![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10954311.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B10954314.png)
